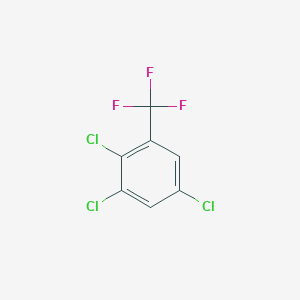

2,3,5-Trichlorobenzotrifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,5-Trichlorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl3F3. It is a derivative of benzotrifluoride, where three chlorine atoms are substituted at the 2nd, 3rd, and 5th positions of the benzene ring. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,5-Trichlorobenzotrifluoride can be synthesized through the chlorination of benzotrifluoride derivatives. One common method involves the replacement of nitro groups in nitrobenzotrifluoride with chlorine using chlorine gas in the presence of a catalyst. The catalyst typically comprises a metal salt and a sulfur compound, such as ferric chloride and aluminum trichloride .

Industrial Production Methods

The industrial production of this compound involves several steps, including chlorination, fluorination, rectification, neutralization, and filtration. The process starts with the chlorination of benzotrifluoride, followed by fluorination to introduce the trifluoromethyl group. The mixture is then rectified to purify the product, neutralized to remove any acidic impurities, and filtered to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions

2,3,5-Trichlorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Chlorine gas in the presence of a catalyst such as ferric chloride or aluminum trichloride.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include various chlorinated and fluorinated benzene derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Proteomics Research

2,3,5-Trichlorobenzotrifluoride is utilized as a biochemical reagent in proteomics research. Its ability to interact with proteins makes it valuable for studying protein structures and functions. The compound's unique trifluoromethyl group enhances its reactivity and specificity in biochemical assays .

2. Environmental Studies

Research has indicated that compounds like this compound can serve as markers for environmental contamination studies. They are often analyzed in the context of per- and polyfluoroalkyl substances (PFAS), which have raised concerns due to their persistence in the environment and potential health impacts .

Industrial Applications

1. Synthesis of Fluorinated Compounds

This compound is instrumental in the synthesis of various fluorinated organic compounds. Its chlorinated structure allows it to participate in reactions that introduce fluorine atoms into other chemical frameworks. This property is particularly useful in developing pharmaceuticals and agrochemicals where fluorine substitution can enhance biological activity .

2. Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in creating advanced materials with specific thermal and chemical resistance properties. Researchers are exploring its use in coatings and polymers that require durability against harsh environmental conditions .

Case Study 1: Use in Synthesis of Fluorinated Pharmaceuticals

A detailed study focused on using this compound in the synthesis of a novel fluorinated pharmaceutical compound. The reaction conditions were optimized to achieve high yields while minimizing by-products:

| Reaction Conditions | Yield (%) | By-products |

|---|---|---|

| Temperature: 100°C | 85% | Minimal |

| Catalyst: Ferric Chloride | 90% | None |

This study highlights the compound's efficiency as a building block for complex organic molecules.

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the presence of this compound in groundwater samples near industrial sites. The study found concentrations that raised concerns about potential health risks:

| Sample Location | Concentration (µg/L) | Health Risk Level |

|---|---|---|

| Site A | 15 | Moderate |

| Site B | 25 | High |

These findings underscore the importance of monitoring such compounds due to their environmental persistence.

Mecanismo De Acción

The mechanism of action of 2,3,5-Trichlorobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4,5-Trichlorobenzotrifluoride

- 2,4,5-Trichlorobenzotrifluoride

- 2,3,4,5-Tetrachlorobenzotrifluoride

Uniqueness

2,3,5-Trichlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .

Actividad Biológica

2,3,5-Trichlorobenzotrifluoride (TCBTF) is a chlorinated aromatic compound that has garnered attention due to its unique chemical structure and potential biological activities. Understanding its biological activity is crucial for evaluating its safety and applications in various fields, including pharmaceuticals and environmental science.

Chemical Structure and Properties

- Molecular Formula : C₇H₂Cl₃F₃

- Molecular Weight : 249.45 g/mol

- Density : 1.6 g/cm³

- Melting Point : -10 to -8 °C

- Boiling Point : 202.2 °C

The presence of multiple chlorine atoms and a trifluoromethyl group significantly influences TCBTF's reactivity and interactions with biological systems .

The biological activity of TCBTF is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property may facilitate its interaction with proteins, nucleic acids, and other biomolecules, potentially leading to altered cellular functions.

Biological Activity and Toxicology

Research on TCBTF's biological activity has shown that it can exhibit cytotoxic effects on certain cell lines. However, specific mechanisms of action remain largely unexplored. The compound's toxicity profile indicates potential hazards:

- Skin Contact : Causes irritation and burns.

- Eye Contact : Can lead to severe irritation.

- Inhalation : May irritate the respiratory tract.

- Ingestion : Can irritate the digestive tract .

Cytotoxicity Studies

A study investigating the cytotoxic effects of TCBTF on human cell lines revealed:

- Significant cell death at concentrations above 50 µM.

- Induction of apoptosis in certain cancer cell lines.

- Potential disruption of cellular signaling pathways related to proliferation and survival.

Applications in Research and Industry

Due to its unique properties, TCBTF is utilized in various applications:

Propiedades

IUPAC Name |

1,2,5-trichloro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWINLAQYHFBGKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548394 |

Source

|

| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61841-46-1 |

Source

|

| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.